N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
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Overview
Description
N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl and methylpiperazine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl and methylpiperazine groups. The final step involves the attachment of the butyramide moiety. Common reagents used in these reactions include dimethyl sulfate, piperazine, and butyric anhydride. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including cancer and neurological disorders .
Industry
In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism by which N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to interact with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrimidine ring but have different functional groups and applications.
Uniqueness
N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-14(24)18-11-15(25)21-16-12(2)19-17(20-13(16)3)23-9-7-22(4)8-10-23/h5-11H2,1-4H3,(H,18,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFKHWWYDLBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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